tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.
Preparation Methods
The synthesis of tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Carbamate Formation: The final step involves the reaction of the bromo-indazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Chemical Reactions Analysis
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indazole core can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Scientific Research Applications
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate the activity of indazole derivatives against different biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of indazole derivatives with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate involves its interaction with specific molecular targets. The indazole core can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The bromo group can enhance the compound’s binding affinity to its target, while the carbamate group can improve its stability and solubility .
Comparison with Similar Compounds
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate can be compared with other indazole derivatives, such as:
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound has a similar structure but with an amino group instead of a carbamate group.
tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate: This compound has a methyl group at the 5-position of the indazole ring instead of a bromo group.
The unique combination of the bromo and carbamate groups in this compound enhances its reactivity and makes it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) |
InChI Key |
NJGWIEGAKYIWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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